molecular formula C6H7N3O B563161 Isoniazid-d4 CAS No. 774596-24-6

Isoniazid-d4

Cat. No. B563161
M. Wt: 141.166
InChI Key: QRXWMOHMRWLFEY-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07195769B2

Procedure details

Pass Pyrazinamide, Ethambutol Hydrochloride, Rifampicin and Lactose through a sieve and granulate with Starch Paste prepared in Purified Water. Pass the wet mass through multimill and dry the granules at 50–60° C. Pass the dried granules through sieve of mesh size 16. Pass Magnesium Stearate, Purified Talc and Sodium Starch Glycollate through sieve of mesh size 60 and mix with dried granules and isoniazid delayed release powder. Compress the blend into tablets.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Lactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7](N)=O.CC[C@H](NCCN[C@H]([CH2:22][OH:23])CC)CO.Cl.CC1C2O[C@]3(C)OC=C[C@H](OC)[C@@H](C)[C@@H](OC(C)=O)[C@H](C)[C@H](O)[C@H](C)[C@@H](O)[C@@H](C)C=CC=C(C)C(NC4C(/C=[N:61]/[N:62]5CCN(C)CC5)=C(O)C(C=2C3=O)=C(C=4O)C=1O)=O.OC1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2O)[C@H](O)[C@H]1O>O>[CH:6]1[C:7]([C:22]([NH:61][NH2:62])=[O:23])=[CH:2][CH:3]=[N:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2=C3C4=C1O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)NC(=C2O)C(=C3O)/C=N/N5CCN(CC5)C)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O
Name
Lactose
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@H](O2)CO)[C@H](O1)CO
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Pass the wet mass through multimill and dry the granules at 50–60° C
CUSTOM
Type
CUSTOM
Details
Pass Magnesium Stearate, Purified Talc and Sodium Starch Glycollate through sieve of mesh size 60
ADDITION
Type
ADDITION
Details
mix with dried granules and isoniazid delayed release powder

Outcomes

Product
Name
Type
Smiles
C1=CN=CC=C1C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07195769B2

Procedure details

Pass Pyrazinamide, Ethambutol Hydrochloride, Rifampicin and Lactose through a sieve and granulate with Starch Paste prepared in Purified Water. Pass the wet mass through multimill and dry the granules at 50–60° C. Pass the dried granules through sieve of mesh size 16. Pass Magnesium Stearate, Purified Talc and Sodium Starch Glycollate through sieve of mesh size 60 and mix with dried granules and isoniazid delayed release powder. Compress the blend into tablets.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Lactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7](N)=O.CC[C@H](NCCN[C@H]([CH2:22][OH:23])CC)CO.Cl.CC1C2O[C@]3(C)OC=C[C@H](OC)[C@@H](C)[C@@H](OC(C)=O)[C@H](C)[C@H](O)[C@H](C)[C@@H](O)[C@@H](C)C=CC=C(C)C(NC4C(/C=[N:61]/[N:62]5CCN(C)CC5)=C(O)C(C=2C3=O)=C(C=4O)C=1O)=O.OC1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2O)[C@H](O)[C@H]1O>O>[CH:6]1[C:7]([C:22]([NH:61][NH2:62])=[O:23])=[CH:2][CH:3]=[N:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2=C3C4=C1O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)NC(=C2O)C(=C3O)/C=N/N5CCN(CC5)C)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O
Name
Lactose
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@H](O2)CO)[C@H](O1)CO
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Pass the wet mass through multimill and dry the granules at 50–60° C
CUSTOM
Type
CUSTOM
Details
Pass Magnesium Stearate, Purified Talc and Sodium Starch Glycollate through sieve of mesh size 60
ADDITION
Type
ADDITION
Details
mix with dried granules and isoniazid delayed release powder

Outcomes

Product
Name
Type
Smiles
C1=CN=CC=C1C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.